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molecular formula C10H14N2O2 B8451300 2-amino-2-(4-methoxyphenyl)-N-methylacetamide

2-amino-2-(4-methoxyphenyl)-N-methylacetamide

Cat. No. B8451300
M. Wt: 194.23 g/mol
InChI Key: DFHLGDDNBJHMSB-UHFFFAOYSA-N
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Patent
US07829563B2

Procedure details

To a mixture of 4-bromoanisole (1.00 mL, 8.0 mmol), N-(diphenylmethylene)glycine ethyl ester (2.14 g, 8.0 mmol) and potassium phosphate tribasic (5.11 g, 24.1 mmol) in toluene (15 mL) under an argon atmosphere were added tri-tert-butylphosphine (79 μl, 0.32 mmol) and tris(dibenzylideneacetone)palladium(0) (147 mg, 0.16 mmol). The reaction mixture was stirred for 24 h at 100° C. It was filtered over Hyflo® and washed with toluene. The filtrate was concentrated and diluted with methanol (5 mL). At 5° C. aqueous methylamine (41% in water, 4.74 mL, 56.1 mmol) was added dropwise and stirring was continues for 22 h at ambient temperature. The resulting suspension was concentrated and the residue was taken in THF (5 mL), before aqueous HCl (1M, 40 mL, 40 mmol) was added. After stirring for 4 h at ambient temperature it was extracted with tert-butylmethylether, the organic layers were washed with aqueous HCl (1M). The aqueous. layers were washed with ethyl acetate and concentrated in vacuo. The residue was separated between THF and aqueous NaOH (1M). The organic layer was dried over sodium sulfate and concentrated affording the title compound (943 mg, 61%) as a light brown oil. MS m/e: 150.2 [M-Me-NHMe+H]+).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2.14 g
Type
reactant
Reaction Step One
Name
potassium phosphate tribasic
Quantity
5.11 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.74 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
[Compound]
Name
tris(dibenzylideneacetone)palladium(0)
Quantity
147 mg
Type
reactant
Reaction Step Five
Quantity
79 μL
Type
catalyst
Reaction Step Five
Yield
61%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.C(OC(=O)[CH2:14][N:15]=[C:16](C1C=CC=CC=1)C1C=CC=CC=1)C.[O-:30]P([O-])([O-])=O.[K+].[K+].[K+].[CH3:38][NH2:39].Cl>C1(C)C=CC=CC=1.C1COCC1.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C>[NH2:39][CH:38]([C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1)[C:14]([NH:15][CH3:16])=[O:30] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC
Name
Quantity
2.14 g
Type
reactant
Smiles
C(C)OC(CN=C(C1=CC=CC=C1)C1=CC=CC=C1)=O
Name
potassium phosphate tribasic
Quantity
5.11 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
4.74 mL
Type
reactant
Smiles
CN
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
tris(dibenzylideneacetone)palladium(0)
Quantity
147 mg
Type
reactant
Smiles
Name
Quantity
79 μL
Type
catalyst
Smiles
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 24 h at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It was filtered over Hyflo®
WASH
Type
WASH
Details
washed with toluene
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
diluted with methanol (5 mL)
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continues for 22 h at ambient temperature
Duration
22 h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting suspension was concentrated
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
After stirring for 4 h at ambient temperature it
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with tert-butylmethylether
WASH
Type
WASH
Details
the organic layers were washed with aqueous HCl (1M)
WASH
Type
WASH
Details
layers were washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was separated between THF and aqueous NaOH (1M)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC(C(=O)NC)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 943 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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